molecular formula C16H19N B13830849 (3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole

(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole

Cat. No.: B13830849
M. Wt: 225.33 g/mol
InChI Key: QAQBGIRNFZUJBI-HZPDHXFCSA-N
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Description

(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole is a complex organic compound belonging to the isoindole family. . The unique structure of this compound makes it an interesting subject for research in synthetic organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole can be achieved through various synthetic routes. One common method involves the Rh(III)-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters . This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of an intermediate imino ester . Another approach involves the Rh(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates, which provides efficient access to 2H-isoindoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques, would apply to its industrial production.

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

(3aS,9aS)-6-methyl-2-prop-2-ynyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole

InChI

InChI=1S/C16H19N/c1-3-6-17-10-15-8-13-5-4-12(2)7-14(13)9-16(15)11-17/h1,4-5,7,15-16H,6,8-11H2,2H3/t15-,16-/m1/s1

InChI Key

QAQBGIRNFZUJBI-HZPDHXFCSA-N

Isomeric SMILES

CC1=CC2=C(C[C@@H]3CN(C[C@H]3C2)CC#C)C=C1

Canonical SMILES

CC1=CC2=C(CC3CN(CC3C2)CC#C)C=C1

Origin of Product

United States

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